氨基}丙酸酯 CAS No. 24164-72-5](/img/structure/B2482823.png)

甲基(2S)-2-{[(苄氧基)羰基](甲基)氨基}丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

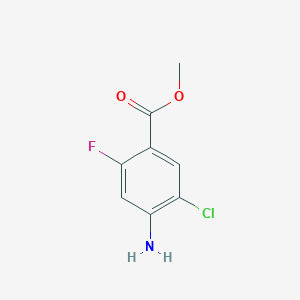

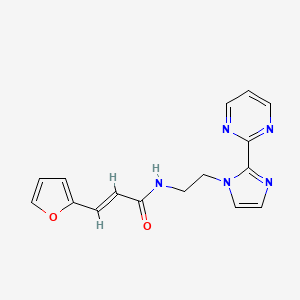

Methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate is a chemical compound of significant interest in organic synthesis and medicinal chemistry. This compound serves as a precursor or an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structural complexity and functionality allow for diverse chemical transformations, making it a valuable tool for chemists.

Synthesis Analysis

The synthesis of related compounds involves efficient, racemization-free methods, providing excellent yields for alpha-amino acids and derivatives. Notably, methods like N-phthaloylation using new reagents have been developed for amino acids and peptide derivatives, highlighting advancements in synthesis techniques (Casimir, Guichard, & Briand, 2002). Additionally, tandem oxidative aminocarbonylation-cyclization processes have been explored for the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showing the versatility of palladium-catalyzed reactions (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate has been elucidated through various spectroscopic techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction analysis. These studies provide insights into the configuration and conformation of the molecules, aiding in the understanding of their chemical behavior (Hachama et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate and related compounds includes a broad range of transformations, such as Michael additions and Diels–Alder reactions. These reactions facilitate the synthesis of new cyclopropyl-containing amino acids and demonstrate the compound's versatility as a building block for organic synthesis (Limbach et al., 2009).

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are critical for their application in synthesis. Detailed studies on polymorphic forms and crystal structure provide valuable information for optimizing synthesis and storage conditions (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to the utility of methyl (2S)-2-{(benzyloxy)carbonylamino}propanoate in organic synthesis. Investigations into the mechanisms of reactions catalyzed by related compounds reveal the influence of structural features on catalytic activity, offering insights into designing more efficient synthesis routes (Hadžović et al., 2007).

科学研究应用

肽研究中的合成和利用

- 肽合成: 甲基(2S,4R)-4-(苄氧基)-N-(2,2-二甲基-2H-氮杂环丙烯-3-基)丙酸酯,是甲基(2S)-2-{(benzyloxy)carbonyl氨基}丙酸酯的一种变体,已经合成并用作模型肽的构建块。这展示了它在肽研究中的实用性 (Breitenmoser et al., 2001)。

化学结构分析

- 结构研究: 对相关化合物如达比加群酸埃替沙班四水合物进行了详细的结构研究,涉及了理解这些化合物的晶体结构和分子相互作用 (Liu et al., 2012)。

先进合成方法

- 新型合成技术: 研究人员已经开发了高效的立体选择性合成方法,用于甲基(2S)-2-{(benzyloxy)carbonyl氨基}丙酸酯的变体。这些方法侧重于以高精度和立体选择性创建这些化合物,这在制药和化学研究中至关重要 (Zhong et al., 1999)。

在有机化学中的应用

- 化学修饰和保护: 该化合物及其衍生物被用于氨基酸和肽衍生物的N-邻苯二甲酰化反应。这突显了它在有机合成中的保护基和修饰中的作用 (Casimir et al., 2002)。

物理性质的探索

- 荧光和结构性质: 对类似(2S)-[3-(蒽-9-基)-4,5-二氢异噁唑-5-基]甲基 2-[(叔丁氧羰基)氨基]丙酸酯的衍生物的合成进行了研究,以了解它们的结构和荧光性质 (Memeo et al., 2014)。

腐蚀抑制研究

- 腐蚀抑制: 合成了一种衍生物,甲基3-(2-氧代-2H-1,4-苯并噁唑-3-基)丙酸酯,并作为碳钢的腐蚀抑制剂进行了测试,展示了它在工业环境中的潜在应用 (Hachama et al., 2016)。

在生物合成中的作用

- 生物合成中间体: 该化合物已被研究作为生物合成中重要化合物如生物素的中间体,展示了它在生化途径中的重要性 (Qin et al., 2014)。

属性

IUPAC Name |

methyl (2S)-2-[methyl(phenylmethoxycarbonyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(12(15)17-3)14(2)13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYCUYKUGGKLIL-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N(C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-{[(benzyloxy)carbonyl](methyl)amino}propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)

![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)

![4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)